molecular formula C19H15N3O3S2 B6505164 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate CAS No. 1396625-96-9

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate

Cat. No.: B6505164
CAS No.: 1396625-96-9
M. Wt: 397.5 g/mol
InChI Key: ZTQSRXKZUHAHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the synthesis of key bacterial components. By inhibiting the enzymes mentioned above, the compound disrupts the production of essential bacterial proteins and DNA, leading to the cessation of bacterial growth .

Pharmacokinetics

A study has shown that some synthesized compounds have favorable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability, determining how much of the compound reaches the target site to exert its effect.

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth. By disrupting key biochemical pathways, the compound prevents the bacteria from synthesizing essential components, leading to their death .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)22-9-11(10-22)25-18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSRXKZUHAHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.